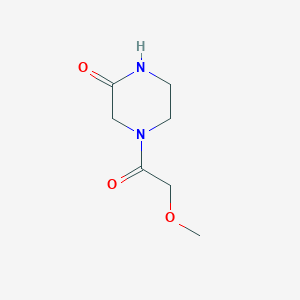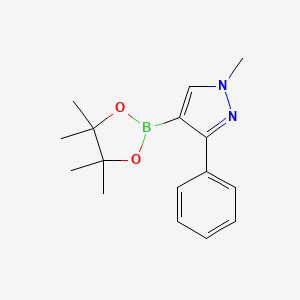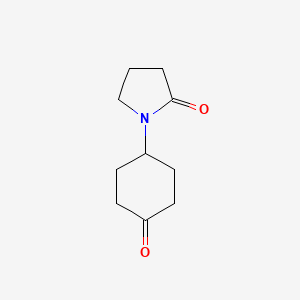
1-(4-Oxocyclohexyl)pyrrolidin-2-one
Übersicht
Beschreibung
1-(4-Oxocyclohexyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H15NO2 . It has a molecular weight of 181.23 . This compound is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones, including this compound, involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the synthesis process can be easily tuned by using a specific oxidant and additive .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: C1CC(=O)N(C1)C2CCC(=O)CC2 . This notation represents the structure of the molecule in terms of the atoms present and their connectivity.Physical And Chemical Properties Analysis
This compound is a compound with a molecular weight of 181.23 . It should be stored sealed in dry conditions at 2-8°C .Wissenschaftliche Forschungsanwendungen
Regio- and Stereochemistry in Chemical Reactions : Pyrrolidin-1-yl-4-t-butylcyclohexene, a related compound, demonstrates unique regio- and stereochemistry in reactions with methyl β-styryl sulphone. These findings are significant for understanding the reaction mechanisms and synthesizing specific desired products (Fabrissin et al., 1980).
Organocatalysis in Asymmetric Synthesis : Polystyrene-immobilized pyrrolidine has been developed as an efficient, reusable organocatalyst for asymmetric Michael addition, demonstrating high yields and selectivity. This application is significant in the field of green chemistry and sustainable synthesis methods (Miao & Wang, 2008).
Structural and Conformational Studies : The structural and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide has been extensively studied, highlighting its potential as an antineoplastic agent. Such studies are crucial for drug design and understanding molecular interactions (Banerjee et al., 2002).
Crystal Structure Analysis : The crystal structure of various pyrrolidine derivatives has been determined, providing insights into their chemical properties and potential applications in medicinal chemistry (Thinagar et al., 2000).
Biological Activity Prediction : The synthesis of novel bicyclic systems like 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones and the prediction of their biological activity have been researched. Such studies contribute to the discovery of new pharmacologically active compounds (Kharchenko et al., 2008).
Green Chemistry Applications : The synthesis of pyrrolidin-2-ones in aqueous medium using ultrasound, a green chemistry approach, highlights the importance of developing environmentally sustainable processes in organic synthesis (Franco et al., 2012).
Safety and Hazards
Zukünftige Richtungen
Pyrrolidin-2-ones, including 1-(4-Oxocyclohexyl)pyrrolidin-2-one, are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties . They are routinely used as versatile synthons in organic synthesis due to their inherently rich reactivity . Therefore, future research could focus on exploring new synthetic approaches and applications for these compounds.
Eigenschaften
IUPAC Name |
1-(4-oxocyclohexyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c12-9-5-3-8(4-6-9)11-7-1-2-10(11)13/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITOUEJAJQBLGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetonitrile](/img/structure/B1427237.png)
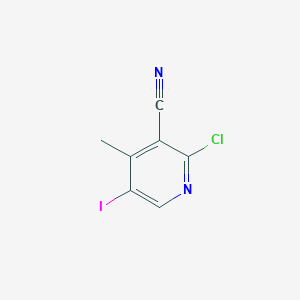
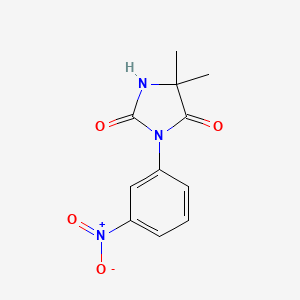
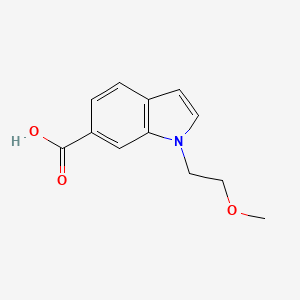
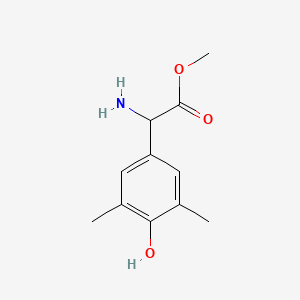
![3-{[(4,6-Dimethylpyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1427243.png)
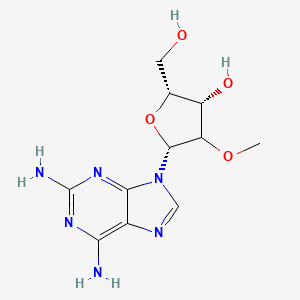

![4,6-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1427249.png)
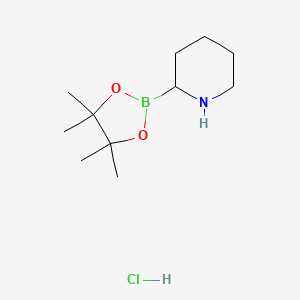

![(5-Chlorobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1427257.png)
